Lipophilicity Increase vs. Unsubstituted Analog
The target compound exhibits a computed XLogP3-AA of 3.6, which is +0.4 log units higher than that of the unsubstituted 4-biphenylacetonitrile (XLogP3 of 3.2) [1][2]. This indicates a significant increase in hydrophobicity, a critical factor in membrane permeability and non-specific protein binding in medicinal chemistry contexts.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-Biphenylacetonitrile (CAS 31603-77-7): XLogP3 = 3.2 |
| Quantified Difference | +0.4 log units (higher lipophilicity) |
| Conditions | Computed property using XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantitative difference in lipophilicity directly informs predictions of compound behavior in biological systems and separation processes, making the target compound more suitable for applications requiring higher hydrophobicity, such as designing blood-brain-barrier penetrant candidates.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20099841, (2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile. Retrieved April 24, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 35856, 4-Biphenylacetonitrile. Retrieved April 24, 2026. View Source
